N-Cyclohexyl 3-aminobenzenesulfonamide

Description

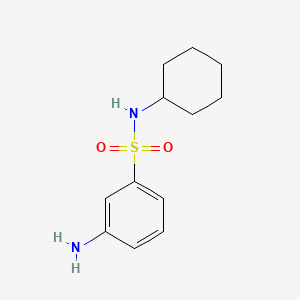

Structure

2D Structure

Properties

IUPAC Name |

3-amino-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMAKCBJDOFYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400923 | |

| Record name | 3-Amino-N-cyclohexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61886-26-8 | |

| Record name | 3-Amino-N-cyclohexylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-N1-CYCLOHEXYLBENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-3-aminobenzenesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N-Cyclohexyl-3-aminobenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental physicochemical characteristics, predicted properties, and detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and similar sulfonamide compounds.

Introduction

N-Cyclohexyl-3-aminobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The structural combination of a flexible cyclohexyl ring, an aromatic core, and the pharmacologically significant sulfonamide group makes it a molecule of interest for further investigation. A thorough understanding of its physical properties is a critical prerequisite for any application, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed exploration of these properties and the methodologies for their assessment.

Molecular Structure and Core Properties

The foundational attributes of N-Cyclohexyl-3-aminobenzenesulfonamide are summarized below. These properties are derived from its molecular structure and form the basis for its macroscopic physical behavior.

| Property | Value | Source |

| IUPAC Name | 3-amino-N-cyclohexylbenzenesulfonamide | [1] |

| CAS Number | 61886-26-8 | [2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | [2][3] |

| Molecular Weight | 254.35 g/mol | [2][3] |

| Purity (typical) | ≥98% | [3][4] |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| InChI Key | DFMAKCBJDOFYEO-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization:

Caption: 2D structure of N-Cyclohexyl-3-aminobenzenesulfonamide.

Thermal Properties

Melting Point

The melting point is a key physical constant used for the identification and purity assessment of a solid compound. For a closely related compound, 3-Aminobenzenesulfonamide, a melting point of 141-143 °C has been reported. It is expected that the N-cyclohexyl substitution would influence this value.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of N-Cyclohexyl-3-aminobenzenesulfonamide into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.

-

Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) throughout the experiment to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

DSC Workflow Visualization:

Caption: Workflow for Melting Point Determination by DSC.

Boiling Point

Due to the presence of polar functional groups and a relatively high molecular weight, N-Cyclohexyl-3-aminobenzenesulfonamide is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation.

Solubility Profile

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of N-Cyclohexyl-3-aminobenzenesulfonamide is dependent on the solvent's polarity and its ability to form hydrogen bonds.

Predicted Solubility:

-

Aqueous Solubility: Expected to be low due to the presence of the nonpolar cyclohexyl and phenyl groups. The amino and sulfonamide groups will contribute to some water solubility.

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): Expected to have moderate to good solubility due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

N-Cyclohexyl-3-aminobenzenesulfonamide

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of N-Cyclohexyl-3-aminobenzenesulfonamide to a known volume of each solvent in separate vials. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Reporting: The solubility is reported as the average of multiple determinations in units such as mg/mL or µM.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to characteristic splitting patterns.

-

Cyclohexyl Protons: A complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm) due to the protons on the cyclohexyl ring.

-

Amine (NH₂) Protons: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

-

Sulfonamide (NH) Proton: A signal that may be a singlet or coupled to the adjacent cyclohexyl proton, its chemical shift will be concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (typically δ 110-150 ppm).

-

Cyclohexyl Carbons: Signals in the upfield region (typically δ 20-50 ppm).

Experimental Protocol: Acquisition of NMR Spectra

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexyl-3-aminobenzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Acquisition Workflow:

Caption: General Workflow for NMR Spectrum Acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Spectral Features:

-

N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

N-H Stretching (Sulfonamide): A band in the region of 3200-3300 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

-

S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).

-

C=C Stretching (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

Experimental Protocol: Acquisition of an FTIR Spectrum

Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid N-Cyclohexyl-3-aminobenzenesulfonamide sample onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the key physical properties of N-Cyclohexyl-3-aminobenzenesulfonamide. While a comprehensive set of experimentally determined data is not yet available in the public domain, the protocols and theoretical considerations presented herein offer a robust starting point for researchers. The methodologies for assessing thermal properties, solubility, and spectroscopic characteristics are well-established and, when applied, will yield the critical data necessary for the successful application of this compound in research and development.

References

N-Cyclohexyl 3-aminobenzenesulfonamide chemical structure and CAS number 61886-26-8

An In-depth Technical Guide to N-Cyclohexyl-3-aminobenzenesulfonamide (CAS 61886-26-8)

This guide provides a comprehensive technical overview of N-Cyclohexyl-3-aminobenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, structural features, and its role as a versatile chemical building block.

Introduction and Chemical Identity

N-Cyclohexyl-3-aminobenzenesulfonamide (CAS Number: 61886-26-8) is a substituted aromatic sulfonamide. Structurally, it is characterized by a central benzenesulfonamide core with a cyclohexyl group attached to the sulfonamide nitrogen and an amino group at the meta-position (position 3) of the benzene ring. This arrangement of functional groups—a primary aromatic amine and a secondary sulfonamide—makes it a valuable intermediate in organic synthesis. The presence of the cyclohexyl group imparts lipophilicity, while the amino and sulfonamide moieties provide sites for further chemical modification.

Physicochemical and Structural Properties

The fundamental properties of N-Cyclohexyl-3-aminobenzenesulfonamide are summarized below. These data are critical for designing synthetic routes, predicting solubility, and understanding its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 61886-26-8 | |

| Molecular Formula | C₁₂H₁₈N₂O₂S | |

| Molecular Weight | 254.35 g/mol | |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)N | |

| InChI | InChI=1S/C12H18N2O2S/c13-11-5-4-6-12(10-11)17(15,16)14-9-7-2-1-3-8-9/h4-6,9-10,14H,1-3,7-8,13H2 | |

| Appearance | White to off-white powder |

Structural Visualization

The two-dimensional chemical structure of N-Cyclohexyl-3-aminobenzenesulfonamide is depicted below, illustrating the connectivity of the aromatic ring, the sulfonamide linker, and the aliphatic cyclohexyl group.

Caption: 2D structure of N-Cyclohexyl-3-aminobenzenesulfonamide.

Synthesis and Derivatization Potential

N-Cyclohexyl-3-aminobenzenesulfonamide is primarily utilized as a chemical intermediate. Its synthesis and subsequent reactions are governed by the reactivity of its primary aromatic amine and secondary sulfonamide functionalities.

Retrosynthetic Analysis

A plausible synthetic route involves the reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine, followed by the reduction of the nitro group to an amine. This common pathway is efficient for constructing substituted sulfonamides.

Caption: Retrosynthetic pathway for N-Cyclohexyl-3-aminobenzenesulfonamide.

Key Reactions for Derivatization

The true value of this compound lies in its potential for further chemical modification, making it a versatile scaffold in drug discovery programs.

-

N-Acylation/N-Alkylation: The primary amino group is a nucleophile and can readily undergo acylation or alkylation reactions to introduce a wide variety of substituents. This is a common strategy for library synthesis in medicinal chemistry.

-

Diazotization: The aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer or related reactions.

-

Sulfonamide Modification: While the sulfonamide N-H bond is less reactive than the aromatic amine, it can be deprotonated with a strong base and subsequently alkylated, although this typically requires more forcing conditions.

Applications in Research and Development

While specific, high-profile applications of N-Cyclohexyl-3-aminobenzenesulfonamide itself are not extensively documented in top-tier journals, its structural motifs are present in molecules with known biological activity. Its primary role is as a building block or scaffold for the synthesis of more complex target molecules.

For instance, the aminobenzenesulfonamide core is a key feature in a number of pharmacologically active compounds, including certain diuretics, antibacterial agents (sulfa drugs), and kinase inhibitors. The N-cyclohexyl group can serve to occupy hydrophobic pockets in protein binding sites, potentially enhancing potency or selectivity. Researchers in drug development would acquire this compound not as an end-product, but as a starting material for a multi-step synthesis campaign aimed at producing novel chemical entities for screening.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling N-Cyclohexyl-3-aminobenzenesulfonamide.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before use.

Conclusion

N-Cyclohexyl-3-aminobenzenesulfonamide is a valuable, though not widely known, chemical intermediate. Its utility is derived from its bifunctional nature, offering two distinct reaction sites for chemical elaboration. For research, development, and medicinal chemists, this compound represents a versatile starting point for the synthesis of new molecular entities, particularly in the exploration of new therapeutic agents based on the sulfonamide scaffold. Its straightforward synthesis and potential for diverse derivatization ensure its continued relevance in the field of organic synthesis.

An In-Depth Technical Guide to N-Cyclohexyl-3-aminobenzenesulfonamide: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-3-aminobenzenesulfonamide has emerged as a molecule of significant interest within the field of medicinal chemistry and drug discovery. Its primary recognition comes from its classification as a "Protein Degrader Building Block," positioning it as a valuable starting material for the synthesis of novel therapeutics, particularly in the burgeoning area of Targeted Protein Degradation (TPD).[1] This guide provides a comprehensive overview of its chemical properties, a logical synthesis protocol, and its pivotal role in the rational design of Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

N-Cyclohexyl-3-aminobenzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with an amino group and a cyclohexyl-sulfamoyl group. These features are critical to its function as a versatile chemical scaffold.

Table 1: Physicochemical Properties of N-Cyclohexyl-3-aminobenzenesulfonamide

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-N-cyclohexylbenzenesulfonamide | [2] |

| CAS Number | 61886-26-8 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | [3][4][5] |

| Molecular Weight | 254.35 g/mol | [2][3] |

| Purity | Typically ≥98% | [2][6] |

| Storage | Room Temperature or -20°C | [2][3] |

Synthesis Methodology: A Chemically Validated Approach

The synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide is achieved through a standard nucleophilic substitution reaction, a cornerstone of sulfonamide chemistry. The primary amine of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of a benzenesulfonyl chloride derivative, displacing the chloride leaving group.

The logical and most direct synthetic route involves the reaction between 3-aminobenzenesulfonyl chloride and cyclohexylamine . A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide

This protocol is based on established chemical principles for sulfonamide synthesis and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

3-Aminobenzenesulfonyl chloride (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.5 eq). Subsequently, add cyclohexylamine (1.1 eq) dropwise at 0 °C (ice bath). The dropwise addition helps to control any exotherm.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to afford the pure N-Cyclohexyl-3-aminobenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide.

Application in Targeted Protein Degradation (TPD)

The primary value of N-Cyclohexyl-3-aminobenzenesulfonamide for drug discovery professionals lies in its utility as a building block for PROTACs. PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7]

This molecule contains two key functional handles:

-

The 3-amino group : This primary aromatic amine is an ideal attachment point, or "exit vector," for a chemical linker. Through standard amide bond formation or other coupling chemistries, this site allows for the covalent attachment of a linker that is subsequently connected to a ligand for a POI.

-

The N-Cyclohexyl-benzenesulfonamide core : This structural motif itself may serve as a ligand or a fragment that binds to a component of the ubiquitin-proteasome system, such as an E3 ligase. While ligands for well-known E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are common, there is a pressing need to discover novel ligands for the over 600 E3 ligases encoded in the human genome to expand the scope and selectivity of TPD.[8][9] Arylsulfonamides, for instance, are a class of compounds that have been identified as ligands for E3 ligases.

Caption: Role of N-Cyclohexyl-3-aminobenzenesulfonamide in a PROTAC construct.

The causality behind using this specific building block is rooted in the principles of modular drug design. By providing a stable, readily functionalized core, it allows researchers to rapidly synthesize a library of PROTACs. Scientists can keep the N-Cyclohexyl-3-aminobenzenesulfonamide portion constant while varying the linker and the POI ligand to screen for optimal degradation of a specific target protein. This modularity accelerates the discovery of potent and selective protein degraders.

Safety and Handling

As with all laboratory chemicals, N-Cyclohexyl-3-aminobenzenesulfonamide should be handled with appropriate care. Based on safety data for structurally related aminobenzenesulfonamides, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Inhalation: Move person to fresh air.

-

-

In all cases of exposure, seek immediate medical attention.

Conclusion

N-Cyclohexyl-3-aminobenzenesulfonamide is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its defined structure, predictable reactivity, and key functional handles make it a valuable building block for researchers developing next-generation therapeutics based on targeted protein degradation. Understanding its fundamental properties and synthetic rationale is the first step for scientists aiming to harness its potential in creating novel drugs for previously "undruggable" targets.

References

- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for N-Cyclohexyl-3-aminobenzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-3-aminobenzenesulfonamide is a synthetic aromatic sulfonamide derivative. While specific literature on this exact molecule is sparse, the broader class of benzenesulfonamides has been extensively studied, revealing a primary mechanism of action centered on the inhibition of carbonic anhydrases (CAs). This guide synthesizes the established knowledge of benzenesulfonamide pharmacology to propose and detail a primary and an alternative hypothesis for the mechanism of action of N-Cyclohexyl-3-aminobenzenesulfonamide. We provide a comprehensive framework for the experimental validation of these hypotheses, including detailed protocols and data interpretation guidelines. This document is intended to serve as a foundational resource for researchers initiating investigations into the biological activities of this compound.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Historically, this scaffold is most famously associated with the development of antibacterial sulfa drugs. Their mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] This foundational discovery paved the way for the exploration of benzenesulfonamide derivatives as inhibitors of other key enzymes.

A significant body of contemporary research has focused on the interaction of benzenesulfonamides with carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, ion transport, and various physiological and pathological processes. The inhibitory action of benzenesulfonamides against CAs has been leveraged to develop drugs for glaucoma, epilepsy, and more recently, cancer.[3][4][5]

Given the structural features of N-Cyclohexyl-3-aminobenzenesulfonamide, a primary hypothesis for its mechanism of action is the inhibition of one or more carbonic anhydrase isoforms.

Primary Hypothesis: Inhibition of Carbonic Anhydrase Isoforms

The most plausible mechanism of action for N-Cyclohexyl-3-aminobenzenesulfonamide is the inhibition of carbonic anhydrases. The unsubstituted sulfonamide group is a classic zinc-binding group that can coordinate to the Zn2+ ion in the active site of CA enzymes, leading to potent inhibition. The N-cyclohexyl and 3-amino substitutions on the benzene ring will influence the binding affinity and selectivity for different CA isoforms.

The Rationale for Carbonic Anhydrase Inhibition

Benzenesulfonamide-based CA inhibitors (CAIs) are well-documented.[3][4][5] The sulfonamide moiety mimics the transition state of the CO2 hydration reaction. The nitrogen atom of the sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the rest of the molecule can form additional interactions with amino acid residues lining the active site cavity. These interactions determine the inhibitor's potency and isoform selectivity.

There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Key isoforms include:

-

CA I and II: Cytosolic enzymes, with CA II being the most widespread and physiologically dominant isoform.[4]

-

CA IV: A membrane-bound isoform.

-

CA VII: A cytosolic isoform found in the brain, implicated in epileptogenesis.[3][5]

-

CA IX and XII: Transmembrane isoforms that are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment.[4][6]

The specific substitution pattern of N-Cyclohexyl-3-aminobenzenesulfonamide, particularly the lipophilic cyclohexyl group, may confer selectivity towards certain CA isoforms.

Proposed Signaling Pathway

The direct molecular interaction of N-Cyclohexyl-3-aminobenzenesulfonamide with carbonic anhydrase is the primary signaling event. The downstream consequences of this inhibition will depend on the specific CA isoform being targeted and the cellular context. For instance, inhibition of tumor-associated CA IX would lead to an increase in the pH of the tumor microenvironment, potentially sensitizing cancer cells to chemotherapy and immunotherapy.

Caption: Proposed mechanism of N-Cyclohexyl-3-aminobenzenesulfonamide inhibiting carbonic anhydrase.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, moving from broad screening to specific isoform inhibition and cellular effects.

2.3.1. In Vitro Enzyme Inhibition Assays

The initial step is to determine if N-Cyclohexyl-3-aminobenzenesulfonamide inhibits carbonic anhydrase activity. A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity.

Protocol: Stopped-Flow CO2 Hydration Assay

-

Reagents and Buffers:

-

Purified human CA isoforms (I, II, VII, IX, etc.)

-

HEPES buffer (pH 7.5)

-

Phenol red pH indicator

-

CO2-saturated water

-

N-Cyclohexyl-3-aminobenzenesulfonamide stock solution (in DMSO)

-

Acetazolamide (a known pan-CA inhibitor) as a positive control.

-

-

Procedure:

-

Equilibrate all solutions to 25°C.

-

In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM CA in HEPES buffer with phenol red).

-

In the second syringe, load the CO2-saturated water.

-

Rapidly mix the two solutions. The hydration of CO2 will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

-

To measure inhibition, pre-incubate the enzyme with varying concentrations of N-Cyclohexyl-3-aminobenzenesulfonamide for 15 minutes before mixing with the CO2 solution.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the mechanism is competitive.

-

| Parameter | Description | Expected Outcome for a CAI |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Low nanomolar to micromolar range. |

| Ki | Inhibition constant, a measure of the inhibitor's binding affinity. | A low Ki value indicates high affinity. |

| Selectivity | Ratio of Ki values for different CA isoforms. | May show selectivity for certain isoforms. |

2.3.2. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. This assay measures the change in the thermal stability of a target protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay

-

Cell Culture:

-

Use a cell line that expresses the target CA isoform(s) (e.g., MDA-MB-231 for CA IX).[4]

-

-

Procedure:

-

Treat intact cells with N-Cyclohexyl-3-aminobenzenesulfonamide or a vehicle control.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the soluble protein fraction by Western blotting using an antibody specific for the target CA isoform.

-

-

Data Analysis:

-

A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

-

Caption: A stepwise approach to experimentally validate the primary hypothesis.

Alternative Hypothesis: Modulation of Other Cellular Targets

While carbonic anhydrase inhibition is the most probable mechanism, it is prudent to consider alternative possibilities, especially if in vitro CA assays yield negative results. The benzenesulfonamide scaffold is present in drugs with other mechanisms of action.

Rationale for Alternative Targets

-

Kinase Inhibition: Some sulfonamide-containing compounds have been shown to inhibit protein kinases.

-

Ion Channel Modulation: The structural features of N-Cyclohexyl-3-aminobenzenesulfonamide might allow it to interact with ion channels.

-

Receptor Antagonism: Aromatic sulfonamides have been reported to act as antagonists for certain receptors, such as metabotropic glutamate receptors, although the structures are generally more complex.[7]

Experimental Approach for Target Deconvolution

If the primary hypothesis is not supported, a broader, unbiased screening approach is necessary to identify the molecular target(s) of N-Cyclohexyl-3-aminobenzenesulfonamide.

3.2.1. Phenotypic Screening

Begin with a panel of cell-based assays to identify a robust and reproducible cellular phenotype. This could include assays for:

-

Cell viability and proliferation in a diverse panel of cell lines.

-

Apoptosis and cell cycle analysis.

-

Cell migration and invasion.

3.2.2. Target Identification Strategies

Once a clear phenotype is established, employ one or more of the following target identification methods:

-

Affinity Chromatography: Immobilize N-Cyclohexyl-3-aminobenzenesulfonamide on a solid support and use it to pull down binding partners from cell lysates. Identify the bound proteins by mass spectrometry.

-

Computational Target Prediction: Use in silico methods to screen the structure of N-Cyclohexyl-3-aminobenzenesulfonamide against a library of known protein structures to predict potential binding partners.

-

Kinome Screening: If a kinase-related phenotype is suspected, screen the compound against a large panel of recombinant kinases to identify direct inhibitory activity.

Conclusion and Future Directions

This guide proposes a primary, highly plausible mechanism of action for N-Cyclohexyl-3-aminobenzenesulfonamide centered on the inhibition of carbonic anhydrases. The provided experimental workflows offer a clear and robust path to validating this hypothesis. It is crucial to approach this investigation systematically, starting with direct enzyme inhibition assays and progressing to cellular and in vivo models. Should the primary hypothesis prove incorrect, the outlined strategies for target deconvolution will be invaluable in uncovering the true molecular mechanism of this compound. The insights gained from these studies will be instrumental in guiding the future development and potential therapeutic applications of N-Cyclohexyl-3-aminobenzenesulfonamide.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclohexyl 3-aminobenzenesulfonamide: An In-Depth Technical Guide to its Potential as a Protein Degrader Building Block

Introduction: The Dawn of Targeted Protein Degradation and the Quest for Novel Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the selective elimination of disease-causing proteins.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to tag proteins of interest for destruction.[3] At the heart of this technology are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which act as bridges between a target protein and an E3 ubiquitin ligase.[4][5] The vast majority of PROTACs developed to date recruit one of two E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[2]

Cereblon, a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex (CRL4^CRBN^), has been a particularly fruitful target for hijacking.[6][7] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide, function as "molecular glues" that modulate CRBN's substrate specificity has paved the way for their use as E3 ligase-recruiting moieties in PROTACs.[7][8][9] However, the therapeutic landscape demands a broader chemical toolbox. The quest for novel, structurally distinct CRBN binders is critical to expand the accessible proteome, overcome resistance, and fine-tune the physicochemical properties of degraders.[10][11][12]

This technical guide delves into the potential of N-Cyclohexyl 3-aminobenzenesulfonamide as a novel, exploratory building block for the construction of protein degraders. While not a classically recognized CRBN ligand, its structural features present an intriguing starting point for rational design. We will explore its hypothetical engagement with CRBN, provide a conceptual framework for its incorporation into a PROTAC, and detail the rigorous experimental workflows required to validate its function.

The Cereblon E3 Ligase: A Central Hub for Targeted Degradation

To appreciate the potential of any new building block, one must first understand the machinery it aims to recruit. The CRL4^CRBN^ E3 ligase complex plays a pivotal role in cellular homeostasis by ubiquitinating specific proteins, marking them for degradation by the 26S proteasome.

The key interaction for TPD occurs within a specific pocket on the CRBN protein. IMiDs, the canonical CRBN ligands, bind within a tri-tryptophan "hydrophobic pocket" in the thalidomide-binding domain (TBD) of CRBN.[1][13][14] The glutarimide moiety of these drugs is essential for this interaction, forming crucial hydrogen bonds with the protein backbone, while the phthalimide portion is more solvent-exposed, providing an attachment point for linkers in PROTAC design without disrupting CRBN binding.[6][7] It is this binding event that alters the surface of CRBN, creating a neomorphic interface that recruits new protein substrates (termed "neosubstrates") for ubiquitination and subsequent degradation.[8][15]

Below is a diagram illustrating the fundamental mechanism of CRBN-mediated protein degradation by a PROTAC.

Caption: Workflow of PROTAC-mediated protein degradation via the CRBN E3 ligase.

This compound: A Hypothetical CRBN Binder

This compound is a commercially available compound with the following chemical properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂S[6] |

| Molecular Weight | 254.35 g/mol [6] |

| CAS Number | 61886-26-8[6] |

While direct evidence of its binding to CRBN is not present in peer-reviewed literature, we can hypothesize a potential binding mode based on established structure-activity relationships (SAR) of other CRBN ligands and sulfonamide-containing molecules. Recent studies have highlighted aryl sulfonamides as molecular glues for the DCAF15 E3 ligase, demonstrating that the sulfonamide moiety can participate in protein-protein interactions.[4][5]

Rationalizing a Potential Binding Mode:

The core structure of this compound features several key functional groups that could theoretically interact with the CRBN binding pocket:

-

Sulfonamide Group (-SO₂NH-) : This group is a strong hydrogen bond donor and acceptor. It could potentially form hydrogen bonds with amino acid residues in the CRBN pocket, analogous to the glutarimide moiety of IMiDs.

-

Aromatic Ring : The benzene ring can engage in hydrophobic and π-stacking interactions within the tri-tryptophan pocket.

-

Amino Group (-NH₂) : The 3-amino group provides a crucial vector for linker attachment. Its position on the benzene ring allows a linker to extend outwards from the CRBN pocket, minimizing steric hindrance, a critical feature for PROTAC design.

-

Cyclohexyl Group : This bulky, hydrophobic group would likely be solvent-exposed, but its conformation could influence the overall orientation of the molecule within the binding site.

The diagram below illustrates a hypothetical binding mode of this compound within the CRBN binding pocket.

Caption: Hypothetical interaction of the building block with the CRBN binding pocket.

Experimental Workflow: From Concept to Validated Degrader

The development of a novel PROTAC using an untested building block like this compound requires a systematic, multi-stage validation process.

Part 1: Synthesis of a Hypothetical PROTAC

To illustrate the process, we will conceptualize the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The warhead will be based on JQ1, a known BRD4 inhibitor.

Conceptual PROTAC Structure:

(BRD4 Warhead: JQ1 derivative) --- (Linker: Polyethylene glycol - PEG) --- (E3 Ligand: this compound derivative)

Step-by-Step Synthetic Protocol (Illustrative):

This protocol is a conceptual adaptation of established solid-phase PROTAC synthesis methodologies.[16]

-

Functionalization of the E3 Ligand Building Block:

-

Objective: Prepare the this compound core for linker attachment.

-

Procedure:

-

Protect the sulfonamide nitrogen if necessary, using a standard protecting group like Boc anhydride.

-

The primary amino group (-NH₂) is the reactive handle. It will be coupled to a linker with a terminal carboxylic acid.

-

-

-

Linker and Warhead Preparation:

-

Objective: Prepare a JQ1 derivative with a terminal functional group for coupling.

-

Procedure:

-

Synthesize or procure a JQ1 analog containing a carboxylic acid, for example, at the t-butyl ester position.

-

Synthesize or procure a bifunctional PEG linker (e.g., with a terminal amine on one end and a carboxylic acid on the other).

-

-

-

PROTAC Assembly (Amide Coupling):

-

Objective: Covalently link the three components.

-

Procedure:

-

Step A (Warhead-Linker Conjugation): React the carboxylated JQ1 analog with the amine-PEG-acid linker using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

-

Purify the JQ1-linker intermediate using reverse-phase HPLC.

-

Step B (Final Coupling): React the purified JQ1-linker intermediate (which now has a free carboxylic acid) with the deprotected this compound. Use the same coupling conditions (HATU/DIPEA in DMF).

-

Final Purification: Purify the final PROTAC molecule via reverse-phase HPLC and confirm its identity and purity (>95%) using LC-MS and NMR spectroscopy.

-

-

Caption: Conceptual synthetic workflow for the assembly of a hypothetical PROTAC.

Part 2: Biophysical and Biochemical Validation

Once synthesized, the PROTAC's ability to engage its targets and form the crucial ternary complex must be verified.

| Assay | Purpose | Principle |

| Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Quantify binary binding affinity of the PROTAC to CRBN and BRD4 independently. | Measures changes in refractive index (SPR) or heat (ITC) upon binding to determine kinetic and thermodynamic parameters.[10] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Confirm ternary complex (BRD4-PROTAC-CRBN) formation. | Measures energy transfer between fluorescently labeled BRD4 and CRBN, which only occurs when they are brought into proximity by the PROTAC.[11] |

| In Vitro Ubiquitination Assay | Demonstrate that the ternary complex is functional and leads to BRD4 ubiquitination. | Reconstitutes the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) in a test tube. Ubiquitinated BRD4 is detected by Western blot.[11] |

Part 3: Cell-Based Assays for Degradation and Biological Effect

The ultimate test of a PROTAC is its ability to induce target degradation in a cellular context and elicit a desired biological response.

Step-by-Step Protocol for Cellular Degradation Assessment:

-

Cell Culture: Culture a relevant cancer cell line that expresses both BRD4 and CRBN (e.g., MV4-11 acute myeloid leukemia cells).

-

Compound Treatment: Treat cells with a dose-response curve of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and negative controls (e.g., warhead alone, E3 ligand alone).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BRD4.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

-

Data Analysis:

-

Quantify the band intensity for BRD4 and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the BRD4 signal to the loading control signal for each sample.

-

Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Expected Outcome: A successful PROTAC will show a dose- and time-dependent reduction in BRD4 protein levels, while the controls will show no effect.

| Assay | Purpose | Principle |

| Western Blot / Capillary-Based Immunoassay | Measure the level of target protein degradation in cells. | The most common methods to quantify protein levels post-treatment.[17] |

| Quantitative Proteomics (MS-based) | Assess the selectivity of the degrader across the entire proteome. | Identifies and quantifies thousands of proteins, revealing potential off-target degradation, including known CRBN neosubstrates.[17] |

| Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) | Determine the functional consequence of BRD4 degradation. | Measures ATP levels as an indicator of metabolically active, viable cells. BRD4 degradation is expected to inhibit proliferation in sensitive cell lines. |

| NanoBRET™ Target Engagement Assay | Confirm target engagement and ternary complex formation in live cells. | A bioluminescence resonance energy transfer (BRET) assay to measure protein-protein interactions in real-time within the cell.[17][18] |

Conclusion and Future Directions

This compound represents an unexplored scaffold in the rapidly evolving field of targeted protein degradation. While its utility as a CRBN-recruiting building block remains hypothetical, this guide provides a comprehensive, scientifically grounded framework for its evaluation. The principles of rational design, based on the known structure of the CRBN binding pocket, suggest that its sulfonamide and aromatic functionalities could be leveraged for productive interactions.

The true potential of this and other novel building blocks can only be unlocked through rigorous chemical synthesis and multi-layered biological validation, as outlined in the experimental workflows. Success in this endeavor would not only validate this compound as a new tool for TPD but also broaden the chemical diversity of E3 ligase recruiters, a critical step toward drugging the entire proteome and developing next-generation therapeutics.

References

- 1. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel CRBN ligands | Poster Board #445 - American Chemical Society [acs.digitellinc.com]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation | CoLab [colab.ws]

Investigating the Therapeutic Potential of Sulfonamide Compounds

An In-depth Technical Guide for Drug Development Professionals

Abstract

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide scaffold has established itself as a cornerstone of medicinal chemistry.[1][2] Initially celebrated as the first class of broadly effective systemic antibacterial agents, the therapeutic applications of sulfonamides have expanded dramatically, underscoring their remarkable versatility.[3] This guide provides an in-depth technical exploration of the sulfonamide core, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental mechanisms of action, explore key structure-activity relationships (SAR), and detail the experimental protocols necessary for their investigation. Beyond their classical antibacterial role, we will examine their function as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and emerging agents in oncology and neurodegenerative diseases.[4][5][6] Finally, this guide will address the persistent challenges of drug resistance and adverse reactions, while looking forward to modern strategies for designing the next generation of sulfonamide-based therapeutics.[7]

The Foundational Mechanism: Folate Synthesis Inhibition

The archetypal therapeutic action of sulfonamides lies in their ability to disrupt the de novo folic acid (Vitamin B9) synthesis pathway in prokaryotes.[8] This pathway is essential for bacteria to produce nucleotides, the building blocks of DNA and RNA, making its inhibition a powerful bacteriostatic strategy.[9][10] Humans are unaffected by this mechanism as they acquire folate through their diet and lack the targeted enzyme.[8][11]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary target for antibacterial sulfonamides is Dihydropteroate Synthase (DHPS), a critical enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[8][12]

The therapeutic efficacy of sulfonamides stems from their structural analogy to PABA.[9] This mimicry allows them to act as competitive inhibitors, binding to the DHPS active site and preventing the utilization of the natural PABA substrate.[8][13] This blockade halts the production of dihydropteroic acid, a direct precursor to tetrahydrofolate, thereby arresting bacterial growth and replication.[9] Structural and computational studies support an SN1 reaction mechanism where a cationic pterin intermediate is formed, which is then intercepted by either PABA or the sulfonamide inhibitor.[12][13]

Caption: Sulfonamides competitively inhibit DHPS, blocking the folate pathway.

Structure-Activity Relationship (SAR): A Blueprint for Design

The biological activity of sulfonamide compounds is intimately linked to their chemical structure. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.[14][15] The core scaffold consists of a para-substituted aminobenzenesulfonamide.

Core SAR Principles

| Structural Feature | Requirement for Antibacterial Activity | Rationale & Notes |

| N4 Amino Group | Must be a free, unsubstituted primary amine. | Essential for mimicking PABA and binding to the DHPS active site. Acyl substitution can create prodrugs (e.g., sulfasalazine) that are cleaved in vivo to release the active amine.[9][16] |

| Aromatic Ring | Must be a para-substituted benzene ring. | The para-substitution is crucial for correct orientation within the active site. Other substitutions on the ring typically abolish or reduce activity due to steric hindrance.[9][17] |

| Sulfonamide Group | Sulfur must be directly linked to the benzene ring. | This linkage is a fundamental part of the core pharmacophore.[17] |

| N1 Amide Group | Can be mono-substituted. Disubstitution leads to loss of activity. | Substitution at the N1 position with electron-withdrawing heterocyclic rings is the most significant site for modification.[16] These substitutions dramatically influence the compound's pKa, solubility, and protein binding, which in turn affects potency and pharmacokinetics.[16][17] |

Causality in Experimental Design: The primary goal of modifying the N1 substituent is to lower the compound's pKa to a range of 6.6-7.4.[16][17] At physiological pH, compounds in this pKa range exist in an equilibrium of ionized and unionized forms. The unionized form is more lipid-soluble and can better penetrate the bacterial cell wall, while the ionized form is typically the more potent inhibitor of the DHPS enzyme. This balance is key to achieving high therapeutic activity.[16]

Experimental Protocol: DHPS Inhibition Assay

To quantitatively assess the inhibitory potential of novel sulfonamide compounds, a robust and self-validating DHPS inhibition assay is essential. This protocol describes a continuous spectrophotometric assay.

3.1. Principle This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of dihydropterin, which is coupled to the DHPS-catalyzed reaction. The rate of this decrease is proportional to DHPS activity and can be used to determine the inhibitory capacity of test compounds.

3.2. Materials and Reagents

-

Enzyme: Recombinant DHPS (e.g., from S. aureus)

-

Substrates: p-Aminobenzoic acid (PABA), 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Test Compounds: Sulfonamide derivatives dissolved in DMSO

-

Positive Control: Sulfamethoxazole

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

-

Instrumentation: UV-Vis Spectrophotometer with temperature control

3.3. Step-by-Step Methodology

-

Preparation: Prepare stock solutions of PABA, DHPP, and test compounds. Create a serial dilution of each test compound and the positive control (Sulfamethoxazole).

-

Reaction Mixture: In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

DHPS enzyme to a final concentration of 50 nM.

-

Test compound at various concentrations (final DMSO concentration should be <1%). Include "no inhibitor" (DMSO only) and "positive control" wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the reaction by adding a mixture of PABA (final concentration 200 µM) and DHPP (final concentration 50 µM).

-

Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

-

3.4. Self-Validating System

-

Positive Control (Sulfamethoxazole): Confirms the assay is sensitive to known DHPS inhibitors. The resulting IC₅₀ should fall within a historically accepted range.

-

Negative Control (DMSO only): Establishes the baseline 100% enzyme activity and ensures the solvent does not interfere with the reaction.

-

No Enzyme Control: A well containing all components except DHPS should show no change in absorbance, confirming the reaction is enzyme-dependent.

Expanding Horizons: Beyond Antibacterial Activity

The sulfonamide scaffold is a privileged structure in medicinal chemistry, with applications extending far beyond infectious diseases.[1][4] This versatility arises from the sulfonamide group's ability to act as a potent zinc-binding group, targeting a class of metalloenzymes known as carbonic anhydrases (CAs).[18][19]

Carbonic Anhydrase Inhibition: Diuretics, Glaucoma, and Cancer

Carbonic anhydrases catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[19] Humans have 15 different CA isoforms involved in various physiological processes.[19][20] Sulfonamides are classic CA inhibitors (CAIs), and this mechanism underpins several therapeutic classes.[18][21]

-

Diuretics: Sulfonamide-based diuretics like hydrochlorothiazide and furosemide inhibit CAs in the renal tubules, leading to decreased sodium reabsorption and increased water excretion.[14][22][23]

-

Anti-glaucoma Agents: CAIs such as acetazolamide and dorzolamide reduce the production of aqueous humor in the eye by inhibiting CA II, thereby lowering intraocular pressure.[18][20]

-

Anticancer Potential: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[19][20] The development of sulfonamide inhibitors selective for these tumor-associated isoforms is an active area of oncology research.[5][18]

| Sulfonamide Class | Drug Example(s) | Molecular Target(s) | Therapeutic Indication(s) |

| Antibacterial | Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Bacterial Infections (e.g., UTIs)[3] |

| Diuretic (Thiazide) | Hydrochlorothiazide | Carbonic Anhydrases, Na-Cl Cotransporter | Hypertension, Edema[3][24] |

| Diuretic (Loop) | Furosemide | Carbonic Anhydrases, Na-K-2Cl Cotransporter | Edema (Congestive Heart Failure)[14][24] |

| Anti-glaucoma | Acetazolamide | Carbonic Anhydrase Isoforms (esp. CA II) | Glaucoma, Epilepsy[18][25] |

| Anti-inflammatory | Celecoxib | Cyclooxygenase-2 (COX-2) | Arthritis, Acute Pain[10] |

| Anticancer | Indisulam, Vemurafenib | Cell Cycle Proteins, B-Raf Kinase | Various Cancers[5] |

| Anticonvulsant | Sultiame | Carbonic Anhydrases | Epilepsy[3] |

Emerging Applications in Neurodegenerative Disease

Recent research has highlighted the potential of sulfonamide derivatives in treating Alzheimer's disease (AD).[26] The strategy here is often multi-targeted, with compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce the aggregation of amyloid-β (Aβ) peptides, and provide antioxidant effects.[26][27][28] Some sulfonamides have shown promising anti-fibrillization activity against both α-synuclein and hyperphosphorylated tau, proteins implicated in Parkinson's and Alzheimer's diseases, respectively.[29][30]

Challenges and Future Directions

Despite their success, the clinical utility of sulfonamides faces significant hurdles, primarily bacterial resistance and the risk of hypersensitivity reactions.

Mechanisms of Bacterial Resistance

Widespread use of sulfonamide antibiotics has driven the evolution of several resistance mechanisms.[7][31] A thorough understanding of these mechanisms is crucial for developing strategies to overcome them.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-b.com [ajchem-b.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. openaccesspub.org [openaccesspub.org]

- 15. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 18. mdpi.com [mdpi.com]

- 19. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmacy180.com [pharmacy180.com]

- 25. Sulfonamide compounds with high diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Sulfonamides as multifunctional agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Anti-fibrillization effects of sulfonamide derivatives on α-synuclein and hyperphosphorylated tau isoform 1N4R - PMC [pmc.ncbi.nlm.nih.gov]

- 30. [PDF] Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment | Semantic Scholar [semanticscholar.org]

- 31. m.youtube.com [m.youtube.com]

The Benzenesulfonamide Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design and development of a wide array of therapeutic agents. Its remarkable versatility stems from a combination of favorable physicochemical properties and the ability to engage in specific, high-affinity interactions with a diverse range of biological targets. This technical guide provides a comprehensive exploration of the discovery of novel benzenesulfonamide-based therapeutic agents, delving into their multifaceted mechanisms of action, the strategic workflow of their development, and the practical experimental protocols that underpin their evaluation. From the well-established role as carbonic anhydrase inhibitors to emerging applications in the modulation of kinases, ion channels, and viral proteins, this guide offers field-proven insights and detailed methodologies to empower researchers in their quest for the next generation of benzenesulfonamide-inspired medicines.

Part 1: The Benzenesulfonamide Core: A Privileged Scaffold in Medicinal Chemistry

Introduction to the Benzenesulfonamide Moiety: Structural Features and Physicochemical Properties

The benzenesulfonamide functional group, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a key pharmacophore in a multitude of clinically successful drugs. The primary sulfonamide group is a moderately acidic proton donor and can act as a hydrogen bond donor and acceptor. A critical feature of the unsubstituted sulfonamide is its ability to act as a zinc-binding group, which is fundamental to its interaction with metalloenzymes like carbonic anhydrases. The aromatic ring provides a rigid scaffold that can be readily functionalized with various substituents to modulate the compound's steric, electronic, and pharmacokinetic properties, allowing for the fine-tuning of its biological activity and selectivity.

Historical Perspective and Clinical Significance

The therapeutic journey of benzenesulfonamides began with the discovery of the antibacterial properties of sulfanilamide, a prontosil metabolite. This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast number of derivatives with a broad spectrum of therapeutic applications. Today, benzenesulfonamide-based drugs are used to treat a wide range of conditions, including bacterial infections, glaucoma, epilepsy, cancer, and inflammation.[1] This enduring success underscores the remarkable adaptability of the benzenesulfonamide scaffold and its continued relevance in contemporary drug discovery.

Part 2: Unraveling the Mechanisms of Action: A Multifaceted Approach to Therapy

The therapeutic diversity of benzenesulfonamide derivatives is a direct consequence of their ability to interact with a variety of biological targets. While carbonic anhydrase inhibition is the most extensively studied mechanism, these compounds have been shown to modulate the activity of several other key proteins involved in disease pathogenesis.

Carbonic Anhydrase Inhibition: A Major Avenue for Anticancer and Other Therapies

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[3] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.

Benzenesulfonamides are potent inhibitors of carbonic anhydrases.[3] The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction. This interaction effectively blocks the catalytic activity of the enzyme. The substituents on the benzene ring can engage in additional interactions with residues in the active site, thereby influencing the inhibitor's potency and isoform selectivity.

Solid tumors often exhibit regions of hypoxia (low oxygen), which triggers a metabolic shift towards anaerobic glycolysis.[1] This results in the production of lactic acid and a subsequent acidification of the tumor microenvironment. To survive and proliferate in these acidic conditions, cancer cells upregulate the expression of certain CA isoforms, particularly the transmembrane protein Carbonic Anhydrase IX (CA IX).[1][2] CA IX is minimally expressed in most normal tissues but is overexpressed in a wide variety of solid tumors, making it an attractive target for selective anticancer therapy.[4] By inhibiting CA IX, benzenesulfonamide derivatives can disrupt pH regulation in cancer cells, leading to intracellular acidification, apoptosis, and a reduction in tumor growth and metastasis.[2][5]

Caption: CA IX Inhibition Pathway in Cancer.

PI3K/mTOR Pathway Inhibition: A Dual-Targeting Strategy in Oncology

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[6] Some benzenesulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR.[6][7] This dual-targeting approach is advantageous as it can lead to a more comprehensive blockade of the signaling pathway, potentially overcoming resistance mechanisms that may arise with single-target inhibitors.

Modulation of Voltage-Gated Sodium Channels (Navs): Implications for Pain and Epilepsy

Voltage-gated sodium channels (Navs) are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[8] Dysfunctional Nav channels are implicated in a variety of neurological disorders, including chronic pain and epilepsy.[9] Certain benzenesulfonamide derivatives have been identified as potent and selective modulators of specific Nav subtypes, such as Nav1.7, which is a key player in pain sensation.[10][11] By selectively blocking the activity of these channels, benzenesulfonamide-based drugs can dampen neuronal hyperexcitability and offer a promising therapeutic strategy for the treatment of these conditions.[12]

HIV-1 Capsid Inhibition: A Novel Antiviral Strategy

The human immunodeficiency virus type 1 (HIV-1) capsid protein plays a critical role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.[13] This makes the capsid an attractive, and as yet unexploited, target for antiretroviral therapy.[14] Recently, benzenesulfonamide-containing phenylalanine derivatives have been identified as potent HIV-1 capsid inhibitors.[14] These compounds are thought to bind to a pocket in the capsid protein, disrupting its assembly and function, thereby inhibiting viral replication.[13]

Part 3: The Drug Discovery and Development Workflow: From Concept to Candidate

The discovery of novel benzenesulfonamide-based therapeutic agents follows a well-defined, albeit complex, workflow. This process begins with target identification and validation, followed by the identification and optimization of lead compounds, and culminates in preclinical and clinical evaluation.

Caption: Drug Discovery Workflow.

Part 4: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative benzenesulfonamide derivatives against various targets.

Table 1: In Vitro Anticancer Activity of Representative Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | A549 (Lung) | 2.81 | [1] |

| 4d | HeLa (Cervical) | 1.99 | [1] |

| 5d | MCF-7 (Breast) | 2.12 | [1] |

| 5g | DU-145 (Prostate) | 2.12 | [1] |

| 4e | MDA-MB-231 (Breast) | 3.58 | [15] |

| 4g | MDA-MB-231 (Breast) | 5.54 | [15] |

| AL106 | U87 (Glioblastoma) | 58.6 | |

| 16 | IGR39 (Melanoma) | >100 | [16] |